molecular formula C28H38N4O4 B320595 4-tert-butyl-N'-{6-[2-(4-tert-butylbenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide

4-tert-butyl-N'-{6-[2-(4-tert-butylbenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide

Cat. No.: B320595
M. Wt: 494.6 g/mol
InChI Key: QPNDLVNEOQZWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two tert-butylphenyl groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the tert-butylphenyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Known for its use in organic synthesis and catalysis.

    N,N’-Dimethyl-1,6-hexanediamine: Used in polymer chemistry and material science.

Uniqueness

N’~1~,N’~6~-bis[(4-tert-butylphenyl)carbonyl]hexanedihydrazide stands out due to its unique structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C28H38N4O4

Molecular Weight

494.6 g/mol

IUPAC Name

1-N',6-N'-bis(4-tert-butylbenzoyl)hexanedihydrazide

InChI

InChI=1S/C28H38N4O4/c1-27(2,3)21-15-11-19(12-16-21)25(35)31-29-23(33)9-7-8-10-24(34)30-32-26(36)20-13-17-22(18-14-20)28(4,5)6/h11-18H,7-10H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)

InChI Key

QPNDLVNEOQZWCU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.